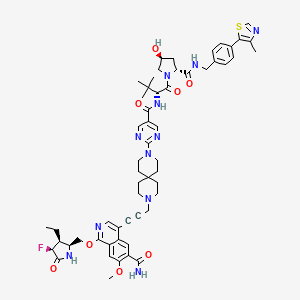

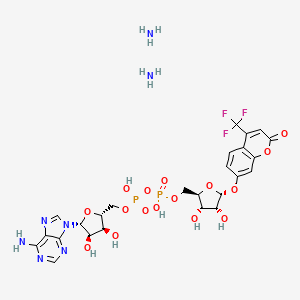

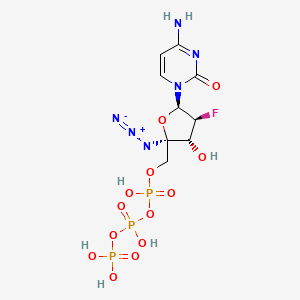

TFMU-ADPr (diammonium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TFMU-ADPr (diammonium) est un composé chimique connu pour son rôle de substrat dans le suivi de l'activité de la poly(ADP-ribose) glycohydrolase (PARG). Il est largement utilisé dans les dosages biochimiques pour évaluer l'activité des enzymes PARG en libérant un fluorophore lors de l'hydrolyse. Ce composé présente une excellente réactivité, stabilité et maniabilité, ce qui en fait un outil polyvalent dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du TFMU-ADPr (diammonium) implique le clivage enzymatique des substrats de poly(ADP-ribose). Le processus implique généralement l'utilisation d'enzymes spécifiques telles que PARG et ARH3, qui clivent les polymères et libèrent les monomères de leurs cibles protéiques . Les conditions réactionnelles impliquent souvent le maintien d'un pH et d'une température optimaux pour garantir la stabilité et l'activité des enzymes.

Méthodes de production industrielle

La production industrielle de TFMU-ADPr (diammonium) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs pour maintenir des conditions contrôlées pour l'activité enzymatique. Le produit est ensuite purifié à l'aide de techniques chromatographiques pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

TFMU-ADPr (diammonium) subit principalement des réactions d'hydrolyse catalysées par les enzymes PARG. Ces réactions entraînent la libération d'un fluorophore, qui peut être détecté et mesuré pour évaluer l'activité enzymatique .

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les substrats de poly(ADP-ribose) et des enzymes spécifiques telles que PARG et ARH3. Les réactions sont généralement effectuées dans des solutions tamponnées pour maintenir le pH optimal pour l'activité enzymatique .

Principaux produits formés

Le principal produit formé par l'hydrolyse du TFMU-ADPr (diammonium) est un fluorophore, qui est utilisé comme marqueur pour surveiller l'activité enzymatique .

Applications de la recherche scientifique

TFMU-ADPr (diammonium) a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

TFMU-ADPr (diammonium) exerce ses effets en servant de substrat aux enzymes PARG. Lors de l'hydrolyse par ces enzymes, le composé libère un fluorophore, qui peut être détecté et mesuré. Ce mécanisme permet aux chercheurs de surveiller l'activité des enzymes PARG et d'étudier la régulation des voies cataboliques de l'ADP-ribosyle .

Applications De Recherche Scientifique

TFMU-ADPr (diammonium) has a wide range of applications in scientific research:

Mécanisme D'action

TFMU-ADPr (diammonium) exerts its effects by serving as a substrate for PARG enzymes. Upon hydrolysis by these enzymes, the compound releases a fluorophore, which can be detected and measured. This mechanism allows researchers to monitor the activity of PARG enzymes and to study the regulation of ADP-ribosyl catabolic pathways .

Comparaison Avec Des Composés Similaires

TFMU-ADPr (diammonium) est unique en sa capacité à signaler directement l'activité totale de la PAR hydrolase via la libération d'un fluorophore. Des composés similaires incluent :

TFMU-IDPr : Signale sélectivement l'activité PARG uniquement de l'enzyme ARH3.

pNP-ADPr : Un autre substrat utilisé pour surveiller l'activité PARG, mais avec des affinités de liaison différentes.

TFMU-ADPr (diammonium) se distingue par sa réactivité, sa stabilité et sa maniabilité exceptionnelles, ce qui en fait un choix de prédilection pour divers dosages biochimiques .

Propriétés

Formule moléculaire |

C25H32F3N7O16P2 |

|---|---|

Poids moléculaire |

805.5 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |

InChI |

InChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1 |

Clé InChI |

GEZILDRURLNQDR-HXERXLDDSA-N |

SMILES isomérique |

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |

SMILES canonique |

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)

![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)

![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)

![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)

![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)